molecular formula C18H20N2O6S B4304948 ETHYL 3-(4-METHYLPHENYL)-3-(4-NITROBENZENESULFONAMIDO)PROPANOATE

ETHYL 3-(4-METHYLPHENYL)-3-(4-NITROBENZENESULFONAMIDO)PROPANOATE

Cat. No.: B4304948
M. Wt: 392.4 g/mol
InChI Key: ZUNOJGNCGZACEM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic products and are known for their pleasant fragrances. This compound features a complex structure with multiple functional groups, including an ester, a sulfonamide, and nitro groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(4-METHYLPHENYL)-3-(4-NITROBENZENESULFONAMIDO)PROPANOATE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Ester Group: The ester group can be formed by reacting 3-(4-methylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the ester with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong bases like sodium hydroxide.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide, water.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Reduction of Nitro Group: 3-(4-methylphenyl)-3-{[(4-aminophenyl)sulfonyl]amino}propanoate.

    Hydrolysis of Ester Group: 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 3-(4-METHYLPHENYL)-3-(4-NITROBENZENESULFONAMIDO)PROPANOATE would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methylphenyl)propanoate: Lacks the sulfonamide and nitro groups, making it less reactive.

    3-(4-Methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Ethyl 3-(4-nitrophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate: Similar structure but with the positions of the methyl and nitro groups swapped.

Uniqueness

Ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate is unique due to the presence of both sulfonamide and nitro groups, which can impart distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-3-26-18(21)12-17(14-6-4-13(2)5-7-14)19-27(24,25)16-10-8-15(9-11-16)20(22)23/h4-11,17,19H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNOJGNCGZACEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 3-(4-METHYLPHENYL)-3-(4-NITROBENZENESULFONAMIDO)PROPANOATE
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